3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
Overview
Description
Phenethyl acetate is a natural product found in Zea mays, Artemisia judaica, and other organisms . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
Phenethyl acetate and phenylacetic acid can be synthesized from L-phenylalanine via novel six- and five-enzyme cascades, respectively . The biosynthesized phenylacetic acid can be converted to ethyl phenylacetate and phenethyl phenylacetate by esterification using lipases with ethanol or 2-phenylethanol derived from sugar .
Molecular Structure Analysis
The molecular formula of phenethyl acetate is C10H12O2 . The molecular weight is 164.20 g/mol .
Chemical Reactions Analysis
Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt .
Physical and Chemical Properties Analysis
Phenethyl acetate has a density of 1.03 g/mL at 25 °C and a boiling point of 229 °C . It is insoluble in water but miscible with organic solvents .
Scientific Research Applications
1. Structural Characterization and Synthesis Techniques
- Imidazole derivatives, including those similar to "3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid," are often studied for their structural properties. For instance, the crystallization and hydrogen bonding of a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, was investigated, highlighting the significance of structural analysis in understanding these compounds (Wu, Liu, & Ng, 2005).
2. Catalysis and Polymer Science
- Imidazole derivatives are used in polymeric catalysis. A study on the synthesis and grafting of imidazolylalkanoic acids onto poly(vinylamine) demonstrates their application in understanding the kinetics of esterolysis reactions (Tomko & Overberger, 1985).
3. Chemical Reactions and Product Formation
- The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to various linked products, illustrates the versatility of imidazole derivatives in chemical synthesis (Dmitry et al., 2015).
4. Novel Synthetic Routes and Medicinal Chemistry
- Research on the synthesis of novel imidazole derivatives, such as the work on 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl]-ethyl}-1H-benzo[d] imidazole, highlights the significance of imidazole compounds in medicinal chemistry and drug development (Jadhav et al., 2008).
5. Coordination Polymers and Materials Science
- Imidazole-based multi-carboxylates, closely related to the compound , are used in the construction of coordination polymers, which have applications in materials science and crystal engineering (Shi et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole compounds generally interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The exact interaction would depend on the specific target and the biological activity of the compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
The effects would likely depend on the specific biological activity of the compound and its interaction with its target(s) .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole compounds .
Properties
IUPAC Name |
3-(1-phenylethyl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-56-8, 3157-27-5 | |
Record name | Desethyl-etomidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-168567 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESETHYL-ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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